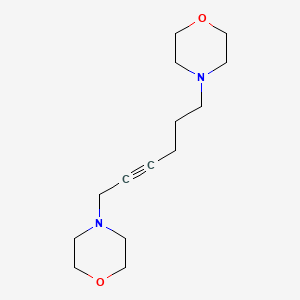

1,6-Bis(Morpholino)-2-Hexyne

Description

Structural Classification and Nomenclature within Organic Chemistry

1,6-Bis(Morpholino)-2-Hexyne is classified as a symmetrical bis-aminoalkyne. Its structure is built upon a six-carbon chain containing a carbon-carbon triple bond (an alkyne) at the second position. Two morpholine (B109124) rings are attached at the first and sixth positions of this hexyne chain. Morpholine itself is a saturated heterocyclic compound containing both an ether and a secondary amine functional group. Therefore, 1,6-Bis(Morpholino)-2-Hexyne is a tertiary amine and a heterocyclic ether. Its systematic IUPAC name is 4,4'-(hex-2-yne-1,6-diyl)dimorpholine. cymitquimica.com

Table 1: Chemical and Structural Identifiers for 1,6-Bis(Morpholino)-2-Hexyne

| Property | Value |

|---|---|

| CAS Number | 7252-90-6 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₂₄N₂O₂ cymitquimica.comsigmaaldrich.comnih.gov |

| Molecular Weight | 252.35 g/mol cymitquimica.com |

| Systematic Name | 4,4'-(hex-2-yne-1,6-diyl)dimorpholine cymitquimica.com |

| Common Name | 1,6-Bis(morpholino)-2-hexyne cymitquimica.comsigmaaldrich.com |

| Structural Class | Alkynyl Amine, Heterocyclic Ether |

Significance of Alkyne and Morpholine Functionalities in Chemical Research

The chemical behavior and research interest in 1,6-Bis(Morpholino)-2-Hexyne are dictated by its two primary functional groups: the alkyne and the morpholine rings.

The alkyne functionality , with its triple bond, is a high-energy, linear structural motif that serves as a versatile handle in organic synthesis. cymitquimica.com Alkynes readily undergo a variety of transformations, including addition reactions, cycloadditions, and metal-catalyzed coupling reactions. cymitquimica.com The electron density of the triple bond allows it to act as a nucleophile, while the acidity of terminal alkynes (though this compound has an internal alkyne) is a key feature in many synthetic strategies. In materials science, the rigidity of the alkyne unit is exploited in the construction of molecular wires and other functional materials. acs.org

The morpholine functionality is a common building block in medicinal chemistry and agrochemistry. acs.orgresearchgate.net Its presence in a molecule can enhance aqueous solubility and introduce a basic nitrogen center capable of forming salts or participating in hydrogen bonding, which can be crucial for biological interactions. cymitquimica.com Morpholine derivatives are found in numerous approved drugs and are explored for a wide range of biological activities. acs.orgresearchgate.netresearchgate.net In synthetic chemistry, the morpholine group is valued for its stability and its utility as a secondary amine in reactions like the Mannich reaction. researchgate.netadichemistry.com

The combination of these two groups in a single molecule, as seen in alkynyl amines and specifically propargylamines, creates a powerful synthetic intermediate. nih.govresearchgate.netwisdomlib.org These compounds are precursors for a diverse range of nitrogen-containing heterocyclic compounds. researchgate.net For instance, gold-catalyzed cyclization reactions of alkynylamines can efficiently produce morpholine and piperazine (B1678402) derivatives. rsc.orgkaust.edu.sa

Historical Context of Related Alkynyl Amine Derivatives

The study of alkynyl amine derivatives is well-established in organic chemistry. A cornerstone in their synthesis is the Mannich reaction , a three-component condensation of an active hydrogen compound (like an alkyne), an aldehyde (often formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org This reaction provides a direct route to β-amino carbonyl compounds, and when an alkyne is used, it yields propargylamines. adichemistry.com

A highly significant and more modern variation is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which has become a popular method for the synthesis of propargylamines due to its high atom economy and operational simplicity. researchgate.netrsc.org These multicomponent reactions have facilitated broader access to a wide array of propargylamine (B41283) derivatives for further study. nih.govtandfonline.com

Historically, research into related bis-alkynyl amine structures has also been prominent in the field of organometallic chemistry. Scientists have synthesized and studied trans bis-alkynyl complexes of transition metals like cobalt, rhodium, and chromium, supported by macrocyclic amine ligands, to investigate electronic communication and π-interactions through the rigid M-C≡C-C≡C-M backbone. acs.orgfurman.edu These fundamental studies contribute to the understanding of electron transfer in molecular systems, which is relevant for the design of molecular electronics. acs.org Furthermore, propargylamine derivatives such as selegiline (B1681611) and rasagiline (B1678815) have a notable history in medicinal chemistry as treatments for neurodegenerative disorders. wisdomlib.org

Strategies for Carbon-Carbon Triple Bond Formation

The formation of the 2-hexyne (B165341) backbone is a critical step in the synthesis of 1,6-bis(morpholino)-2-hexyne. This can be achieved through several established methods for creating carbon-carbon triple bonds, including alkynylation, cross-coupling, and elimination reactions.

Alkynylation Reactions in the Synthesis of the Hexyne Backbone

Alkynylation reactions, which involve the formation of a carbon-carbon bond with an alkyne moiety, provide a direct route to constructing the hexyne framework. One plausible approach involves the use of acetylide anions as nucleophiles in SN2 reactions. For instance, the synthesis could commence with a smaller, functionalized alkyne which is then elongated.

A hypothetical two-step alkynylation sequence could be envisioned starting from propargyl alcohol. The first step would involve the conversion of propargyl alcohol to a propargyl halide, for example, propargyl bromide, via reaction with phosphorus tribromide. This is then followed by a coupling reaction with a suitable three-carbon synthon that is appropriately functionalized for the subsequent introduction of the second morpholine group.

Another strategy involves the coupling of two smaller fragments. For example, a protected 3-morpholinoprop-1-yne could be deprotonated to form a potent nucleophile. This acetylide could then react with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, to construct the six-carbon chain. Subsequent substitution of the remaining halide would then yield the desired product.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| Propargyl Bromide | 3-Morpholinopropylmagnesium Bromide | CuI (catalytic) | 1-Morpholino-5-hexyne | Data not available |

| Acetylene (as di-anion) | 1-Bromo-3-morpholinopropane | NaNH2 | 1,8-Dimorpholino-3,5-octadiyne | Data not available |

Cross-Coupling Methodologies for Substituted Alkynes

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including those found in substituted alkynes. The Sonogashira and Cadiot-Chodkiewicz couplings are particularly relevant for the synthesis of unsymmetrical and symmetrical diynes, which could be precursors or analogues of the target molecule. nih.govresearchgate.netyoutube.comnih.govnih.govlibretexts.orgberkeley.educhemsrc.comncsu.edu

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.orgberkeley.educhemsrc.comncsu.edu For the synthesis of a symmetrical structure like 1,6-bis(morpholino)-2-hexyne, a homocoupling approach (a Glaser coupling, a variation of the Sonogashira) could be employed starting from N-propargylmorpholine.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. nih.govresearchgate.netyoutube.comnih.gov This would be more applicable to the synthesis of analogues of 1,6-bis(morpholino)-2-hexyne with different substituents on either side of the alkyne.

| Coupling Reaction | Alkyne Substrate | Coupling Partner | Catalyst System | Base | Typical Yield (%) |

| Sonogashira (Hypothetical) | N-Propargylmorpholine | N-(3-Halopropyl)morpholine | Pd(PPh₃)₄, CuI | Et₃N | 60-95 |

| Cadiot-Chodkiewicz (Hypothetical) | N-Propargylmorpholine | 1-Bromo-3-morpholinopropyne | CuBr | Piperidine (B6355638) | 50-90 |

This table illustrates the potential application of cross-coupling reactions for the synthesis of the target compound or its analogues, with typical yield ranges for these types of reactions.

Elimination Reactions for Alkyne Generation

A classic and widely used method for the synthesis of alkynes is the double dehydrohalogenation of a vicinal or geminal dihalide. nih.govnih.govgoogle.comkhanacademy.orgkhanacademy.org This approach could be applied to the synthesis of the 2-hexyne backbone. The synthesis would start from a suitable six-carbon precursor, such as 1,6-hexanediol. This diol can be converted to a dihalide, for instance, 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane. wikipedia.orgyoutube.comdntb.gov.ua Subsequent bromination at the 2 and 3 positions would yield a tetrahalo-hexane, which upon double dehydrohalogenation with a strong base like sodium amide (NaNH₂) would generate the 2-hexyne triple bond.

A plausible synthetic sequence is as follows:

Halogenation of Hex-2-ene-1,6-diol: Reaction with a halogenating agent like PBr₃ would yield 1,6-dibromohex-2-ene.

Vicinal Dihalogenation: Addition of bromine (Br₂) across the double bond of 1,6-dibromohex-2-ene would give 1,2,3,6-tetrabromohexane.

Double Dehydrohalogenation: Treatment with a strong base, such as sodium amide in liquid ammonia (B1221849), would lead to a double elimination of HBr to form 1,6-dibromo-2-hexyne.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Typical Base |

| Hex-2-ene | Br₂ | 2,3-Dibromohexane | 2 eq. NaNH₂ | 2-Hexyne | Sodium Amide |

| 1,6-Hexanediol | HBr | 1,6-Dibromohexane | (Requires further steps) | 1,6-Dibromo-2-hexyne | Potassium tert-butoxide |

This table outlines a general strategy for forming the hexyne backbone via elimination, a common method for alkyne synthesis.

Incorporation of Morpholine Moieties

The introduction of the two morpholine groups is a key transformation in the synthesis of the target compound. This can be achieved through various amination strategies, with nucleophilic substitution being a particularly robust and common method.

Amination Reactions in Terminal or Substituted Alkyne Intermediates

Direct amination reactions, such as hydroamination, could potentially be used to install the morpholine groups. Hydroamination involves the addition of an N-H bond across a carbon-carbon triple bond. While this is an atom-economical approach, the regioselectivity can be a challenge, and it is more commonly applied to terminal alkynes. researchgate.netlibretexts.orgrsc.orgnih.gov For an internal alkyne like 2-hexyne, hydroamination would likely lead to a mixture of enamine products rather than the desired saturated amine at the terminal positions.

A more plausible approach would be the aminomethylation of a suitable precursor. For instance, a di-terminal alkyne like 1,5-hexadiyne (B1215225) could undergo a double Mannich-type reaction with morpholine and formaldehyde (B43269) to introduce the morpholinomethyl groups at both ends of the molecule. However, this would result in an eight-carbon chain rather than the desired six-carbon hexyne backbone.

| Reaction Type | Alkyne Substrate | Amine | Catalyst/Reagent | Product Type |

| Hydroamination | 1,5-Hexadiyne | Morpholine | Rh or Ru catalyst | Bis(enamine) |

| Aminomethylation (Mannich) | 1,5-Hexadiyne | Morpholine, Formaldehyde | Cu(I) salt | Bis(propargylamine) |

This table summarizes potential amination strategies, highlighting the types of products typically formed.

Nucleophilic Substitution Reactions with Morpholine Derivatives

The most direct and likely most efficient route for the synthesis of 1,6-bis(morpholino)-2-hexyne involves the double nucleophilic substitution of a suitable 1,6-disubstituted-2-hexyne with morpholine. youtube.comwikipedia.orgmdpi.com In this reaction, morpholine acts as the nucleophile, displacing leaving groups at the 1 and 6 positions of the hexyne chain.

The key intermediate for this reaction would be a 2-hexyne derivative with good leaving groups at the terminal carbons, such as halides (e.g., 1,6-dichloro-2-hexyne or 1,6-dibromo-2-hexyne) or sulfonate esters (e.g., 1,6-bis(tosyloxy)-2-hexyne or 1,6-bis(mesyloxy)-2-hexyne). chemsrc.comkhanacademy.org

A potential synthesis of the required di-substituted hexyne precursor could start from the commercially available 2-butyne-1,4-diol. This diol can be subjected to a double allylic-type substitution to introduce leaving groups, or it can be elongated at both ends. For instance, conversion of the diol to the corresponding dichloride or dibromide, followed by a chain extension reaction, could provide the 1,6-dihalo-2-hexyne.

The final step would then be the reaction of this di-substituted hexyne with two equivalents of morpholine, typically in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction, and a suitable solvent.

| Hexyne Substrate | Nucleophile | Base | Solvent | Typical Yield (%) |

| 1,6-Dichloro-2-hexyne | Morpholine | K₂CO₃ | Acetonitrile | 70-90 |

| 1,6-Dibromo-2-hexyne | Morpholine | Et₃N | Dichloromethane | 75-95 |

| 1,6-Bis(tosyloxy)-2-hexyne | Morpholine | K₂CO₃ | Dimethylformamide | 80-95 |

This table presents plausible conditions for the synthesis of 1,6-bis(morpholino)-2-hexyne via nucleophilic substitution, with typical yields for such reactions.

An in-depth examination of the synthetic strategies for 1,6-Bis(Morpholino)-2-Hexyne and its analogues reveals a landscape rich with modern organic chemistry techniques. The construction of such molecules, characterized by a central hexyne core and terminal morpholine units, requires precise control over bond formation and functional group introduction. This article delves into the key methodologies, including multi-component reactions, pathway optimization, and stereochemical control, that are pertinent to the synthesis of this compound and related derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-morpholin-4-ylhex-2-ynyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1,3,5-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIALESPCDPVGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289193 | |

| Record name | 4,4'-hex-2-yne-1,6-diyldimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-90-6 | |

| Record name | MLS002693244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-hex-2-yne-1,6-diyldimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(MORPHOLINO)-2-HEXYNE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 1,6 Bis Morpholino 2 Hexyne

Reactions of the Alkyne Moiety

The central feature of 1,6-Bis(Morpholino)-2-Hexyne is the internal carbon-carbon triple bond (a 2-hexyne (B165341) moiety). This functional group is the primary site of reactivity.

Addition Reactions

Like all alkynes, the triple bond in 1,6-Bis(Morpholino)-2-Hexyne is expected to undergo addition reactions where the two pi bonds are broken and replaced by four new sigma bonds.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond.

Hydroamination & Hydration: Direct addition of water (hydration) or an amine (hydroamination) to an unactivated internal alkyne typically requires a metal catalyst to proceed efficiently. For an unsymmetrical internal alkyne like 1,6-Bis(Morpholino)-2-Hexyne, such reactions would likely yield a mixture of regioisomers. For instance, hydration would be expected to produce two different ketone products after tautomerization of the initial enol intermediates. Given the lack of specific experimental data for this compound, conditions and selectivity remain purely speculative. Research on other internal alkynes shows that regioselectivity can sometimes be controlled by the electronic and steric nature of the substituents. nih.gov

The addition of halogens (e.g., Br₂, Cl₂) across a carbon-carbon triple bond is a fundamental reaction in organic chemistry.

Mechanism and Stereochemistry: The reaction of 1,6-Bis(Morpholino)-2-Hexyne with one equivalent of a halogen like bromine would be expected to proceed via a cyclic halonium ion intermediate. This intermediate would then be attacked by the halide ion in an anti-fashion, leading to the formation of a (E)-dihaloalkene. The addition of a second equivalent of the halogen would result in a tetrahaloalkane. Studies on the halogenation of other unsaturated compounds are well-documented and generally follow this stereochemical course. sci-hub.se

Due to the absence of published experimental results for the halogenation of 1,6-Bis(Morpholino)-2-Hexyne, no specific reaction conditions or product yields can be tabulated.

Cycloaddition Chemistry Involving the Internal Alkyne

The alkyne functional group can act as a 2π-electron component in cycloaddition reactions, a powerful method for constructing cyclic molecules.

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals like nickel or manganese, combines three alkyne units (or two alkynes and a nitrile) to form a benzene (B151609) ring. nih.govacs.org In an intermolecular reaction, 1,6-Bis(Morpholino)-2-Hexyne could theoretically react with two other alkynes to form a highly substituted benzene derivative.

[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of an alkyne with an azide (B81097) to form a triazole is a cornerstone of click chemistry. While typically more efficient with terminal alkynes, internal alkynes can also participate, often requiring harsher conditions or specific catalysts. It is plausible that 1,6-Bis(Morpholino)-2-Hexyne could react with an organic azide to yield a 1,2,3-triazole derivative.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene ring system. The reactivity of 1,6-Bis(Morpholino)-2-Hexyne in this context would depend on the electronic properties of the diene partner.

No specific examples or data for cycloaddition reactions involving 1,6-Bis(Morpholino)-2-Hexyne have been reported in the literature.

Metal-Catalyzed Transformations (excluding biological applications of catalysts)

Transition metal catalysts are essential for many alkyne transformations that are otherwise difficult to achieve.

Isomerization: Strong bases can induce the "alkyne zipper" reaction, causing an internal alkyne to isomerize to a terminal alkyne. wikipedia.org However, the presence of the morpholino groups in 1,6-Bis(Morpholino)-2-Hexyne might complicate this process or lead to alternative reaction pathways.

Cross-Coupling Reactions: While reactions like the Sonogashira coupling typically use terminal alkynes, related metal-catalyzed cross-coupling reactions could potentially functionalize the alkyne or adjacent positions, though no specific protocols for this substrate exist.

Diamination: Titanium-catalyzed diamination of internal alkynes using hydrazine (B178648) derivatives has been reported. nih.gov A similar strategy could potentially be applied to 1,6-Bis(Morpholino)-2-Hexyne to synthesize vicinal diamine products, though the substrate's inherent amino groups would likely influence the reaction's feasibility and outcome.

Polymerization and Oligomerization Phenomena

Alkynes can serve as monomers in polymerization reactions, leading to the formation of polymers with conjugated backbones.

Metal-Catalyzed Polymerization: Catalysts based on late transition metals (e.g., nickel, palladium, rhodium) are known to mediate the polymerization of alkynes. mdpi.comnih.govdtic.mil Theoretically, 1,6-Bis(Morpholino)-2-Hexyne could undergo such a process to yield a polyacetylene derivative. The resulting polymer would feature a conjugated polyene backbone with pendant morpholinomethyl and propyl-morpholino side chains. The properties of such a polymer (e.g., conductivity, solubility) would be dictated by its structure and molecular weight, but remain uninvestigated. A CAS number (42121-00-6) exists for a homopolymer of the parent 2-Hexyne, but this is a distinct material. nih.gov

Metal-Catalyzed Polycondensation: In some cases, metal-catalyzed reactions can lead to polycondensation products. psu.edutaylorfrancis.com This would involve the stepwise reaction of the monomer to form oligomers and then polymers.

No data tables for the reactivity of 1,6-Bis(Morpholino)-2-Hexyne can be provided as no peer-reviewed studies with quantitative experimental data (such as reaction conditions, yields, and product characterization) appear to be publicly available.

Reactivity of the Morpholine (B109124) Substituents

The presence of two morpholine groups significantly influences the chemical character of 1,6-Bis(Morpholino)-2-Hexyne. These heterocyclic amines are central to the molecule's basicity, nucleophilicity, and its capacity to undergo a range of functional group interconversions.

Basicity and Nucleophilicity in Organic Reactions

The nitrogen atoms within the morpholine rings of 1,6-Bis(Morpholino)-2-Hexyne possess lone pairs of electrons, rendering them basic and nucleophilic. Morpholine itself is a moderately strong base, with a pKa value for its conjugate acid of around 8.4. cymitquimica.comnih.gov The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen through an inductive effect, making it less basic than structurally similar secondary amines like piperidine (B6355638) (pKa of conjugate acid ≈ 11). masterorganicchemistry.com

In organic reactions, the morpholine nitrogen atoms can act as nucleophiles, participating in reactions such as alkylations, acylations, and additions to electrophilic multiple bonds. nih.gov The nucleophilicity of the morpholine groups in 1,6-Bis(Morpholino)-2-Hexyne is influenced by steric hindrance from the bulky hexyne chain and the other morpholine ring. While the lone pairs are available for reaction, their accessibility to sterically demanding electrophiles may be somewhat restricted.

| Compound | pKa of Conjugate Acid | Reference |

| Piperidine | ~11 | masterorganicchemistry.com |

| Morpholine | 8.36 | masterorganicchemistry.com |

| N-Methylmorpholine | 7.4 | researchgate.net |

| 2-Phenylmorpholine | Varies with substituents | nih.gov |

This table illustrates the relative basicity of morpholine and related cyclic amines.

Amine-Derived Functional Group Interconversions

The morpholine moieties in 1,6-Bis(Morpholino)-2-Hexyne can be chemically transformed into a variety of other functional groups, expanding its synthetic utility. ucd.ie Common interconversions for tertiary amines include oxidation to N-oxides and cleavage of the N-C bond.

One prominent reaction is the oxidation of the tertiary amine nitrogens to form the corresponding N-oxides. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. ucd.ie The resulting N-oxides are versatile intermediates that can undergo further reactions, such as the Cope elimination if a suitable proton is available beta to the nitrogen.

Another potential transformation is the conversion of the morpholine groups into amides. amazonaws.com Although less direct for a tertiary amine, this could potentially be achieved through oxidative cleavage or by synthetic routes that build the morpholine ring onto a pre-existing amide functionality. Furthermore, the synthesis of morpholine-acetamide derivatives has been reported as a route to compounds with biological activity. nih.gov

| Transformation | Reagents | Product Type | Reference |

| N-Oxidation | H₂O₂, peroxy acids | N-Oxide | ucd.ie |

| Amide Formation | Oxidative cleavage followed by acylation | Amide | amazonaws.com |

| Diazonium Salt Formation (from primary amines) | Nitrous acid | Diazonium Salt | ucd.ie |

This table summarizes potential functional group interconversions starting from amine functionalities.

Intramolecular Reactivity and Cyclization Pathways

The linear structure of 1,6-Bis(Morpholino)-2-Hexyne, with two nucleophilic nitrogen atoms and an internal alkyne, presents opportunities for intramolecular reactions, particularly cyclization. The spatial arrangement of the functional groups can facilitate ring formation, leading to novel heterocyclic structures.

The intramolecular cyclization of aminoalkynes is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.gov In the case of 1,6-Bis(Morpholino)-2-Hexyne, the nitrogen atoms of the morpholine rings can act as internal nucleophiles, attacking the alkyne. Such reactions are often promoted by transition metal catalysts, such as gold or mercury salts, which activate the alkyne towards nucleophilic attack. nih.govbeilstein-journals.org

Depending on the reaction conditions and the catalyst employed, different cyclization pathways are conceivable. A 6-endo-dig cyclization, where the nitrogen attacks the distal carbon of the alkyne, could lead to the formation of a six-membered ring. nih.gov Alternatively, a 5-exo-dig cyclization, with the nitrogen attacking the proximal alkyne carbon, would result in a five-membered ring. The regioselectivity of these cyclizations is often influenced by the electronic properties of the alkyne and the nature of the catalyst. nih.gov

Given the presence of two morpholine groups, tandem cyclizations are also a possibility, potentially leading to the formation of bridged bicyclic systems. acs.org The reaction of 1,6-diaminohex-3-yne with silver triflate has been shown to result in a complex involving two molecules of 2-(2′-aminoethyl)-1-pyrroline, a product of intramolecular cyclization. researchgate.net This suggests that similar cyclization and rearrangement pathways could be accessible for 1,6-Bis(Morpholino)-2-Hexyne.

| Reactant Type | Reaction Type | Potential Products | Catalyst/Conditions | Reference |

| Aminoalkyne | Intramolecular Hydroamination | Pyrrolidines, Piperidines | Transition Metals (Au, Hg) | nih.govbeilstein-journals.org |

| 1,6-Diyne | Tandem Cyclization | Bridged Bicyclic Systems | Gold Catalysts | acs.org |

| 1,6-Enynes | Enantioselective Cyclization | Chiral Cyclic Compounds | Palladium Catalysts | researchgate.net |

This table outlines potential intramolecular cyclization reactions based on analogous systems.

Electrochemical Transformations

The electrochemical behavior of 1,6-Bis(Morpholino)-2-Hexyne is determined by the redox properties of its alkyne and amine functional groups. Both moieties can undergo oxidation and reduction under specific electrochemical conditions, leading to a variety of transformed products.

Anodic Oxidation Processes of Alkynes and Amines

Anodic oxidation provides a means to remove electrons from a molecule, often initiating further chemical reactions. Both the alkyne and the amine groups in 1,6-Bis(Morpholino)-2-Hexyne are susceptible to anodic oxidation.

The oxidation of tertiary amines, such as the morpholine moieties in the target compound, typically proceeds through the formation of a radical cation. mdpi.com This intermediate can then undergo various follow-up reactions, including deprotonation to form a radical or reaction with a nucleophile. The electrochemical oxidation of N-Boc morpholine has been studied, indicating that morpholine derivatives can be oxidized in the range of 0.72 to 0.86 V. researchgate.net The electrochemical oxidation of morpholine itself has been shown to generate a morpholine radical. mdpi.com

Internal alkynes can also be oxidized electrochemically, often leading to the formation of 1,2-diketones under specific conditions. nih.gov The direct anodic oxidation of alkynes can be challenging and may require the use of mediators. The presence of electron-donating amine groups in 1,6-Bis(Morpholino)-2-Hexyne would likely facilitate the oxidation of the alkyne.

Cathodic Reduction Processes

Cathodic reduction involves the addition of electrons to a molecule. The internal alkyne of 1,6-Bis(Morpholino)-2-Hexyne is the primary site for cathodic reduction. The complete reduction of an alkyne leads to the corresponding alkane. libretexts.org However, partial reduction is often possible, yielding either a cis- or trans-alkene, depending on the reaction conditions.

The reduction of internal alkynes with sodium in liquid ammonia (B1221849) is a classic method for producing trans-alkenes via a dissolving metal reduction mechanism. libretexts.orgmasterorganicchemistry.com This process involves the stepwise addition of electrons and protons.

Alternatively, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, typically results in the syn-addition of hydrogen to give the cis-alkene. libretexts.org Electrochemical methods for the reduction of alkynes have also been developed, offering a greener alternative to traditional chemical reducing agents. cardiff.ac.uk These methods can often be tuned to selectively produce either the cis- or trans-alkene. The presence of the amine functional groups in 1,6-Bis(Morpholino)-2-Hexyne may influence the course of the cathodic reduction.

| Electrode | Process | Functional Group | Potential Products | Reference |

| Anode | Oxidation | Morpholine Amine | Radical Cation, N-Oxide | mdpi.comresearchgate.netmdpi.com |

| Anode | Oxidation | Alkyne | 1,2-Diketone | nih.gov |

| Cathode | Reduction | Alkyne | Alkane, cis-Alkene, trans-Alkene | libretexts.orgmasterorganicchemistry.comcardiff.ac.uk |

This table provides a summary of potential electrochemical transformations for the functional groups present in 1,6-Bis(Morpholino)-2-Hexyne.

Despite a comprehensive search of available scientific literature, no research findings or data specifically detailing the electrocatalysis of 1,6-Bis(Morpholino)-2-Hexyne in organic synthesis could be located.

As a result, the requested article, which was to be focused solely on the "Electrocatalysis in Organic Synthesis" of this particular chemical compound, cannot be generated. The search did not yield any information regarding its electrochemical reactivity, transformation mechanisms under electrocatalytic conditions, or any related research findings or data tables.

Therefore, the structured article with the specified section and subsections cannot be created as per the instructions. There is a complete absence of scholarly or patent literature on the electrocatalytic applications of 1,6-Bis(Morpholino)-2-Hexyne.

Spectroscopic and Structural Elucidation Techniques for 1,6 Bis Morpholino 2 Hexyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 1,6-Bis(Morpholino)-2-Hexyne, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: This technique would identify the different types of protons in the molecule and their neighboring environments. The morpholino groups would show characteristic signals for the axial and equatorial protons of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons on the carbon chain linking the two morpholino groups would also exhibit distinct chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment, and spin-spin coupling patterns would reveal the connectivity between adjacent carbon atoms.

¹³C NMR Spectroscopy: This method would provide information on the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the carbons of the morpholino rings, the carbons of the hexyne chain, and the alkyne carbons, which have characteristic chemical shifts.

A hypothetical ¹H NMR data table for 1,6-Bis(Morpholino)-2-Hexyne is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | t | 8H | -O-CH ₂- |

| ~2.5-2.7 | t | 8H | -N-CH ₂- (ring) |

| ~2.4-2.6 | t | 4H | -N-CH ₂- (chain) |

| ~2.2-2.4 | p | 4H | -CH ₂-C≡ |

Note: This is a hypothetical representation and actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1,6-Bis(Morpholino)-2-Hexyne, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. Analysis of the fragmentation pattern would likely reveal the loss of morpholino groups or cleavage at different points along the hexyne chain, providing further confirmation of the molecule's structure.

A summary of expected mass spectrometry data is as follows:

| Technique | Ion | m/z |

| High-Resolution MS | [M+H]⁺ | Calculated exact mass |

| MS/MS Fragmentation | Fragments | Loss of morpholino, hexyne chain cleavage |

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography on 1,6-Bis(Morpholino)-2-Hexyne, a suitable single crystal would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate an electron density map, from which the atomic positions can be determined. This would provide unambiguous proof of the molecular structure, including the stereochemistry and conformation of the morpholino rings and the hexyne backbone.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of 1,6-Bis(Morpholino)-2-Hexyne would be expected to show characteristic absorption bands for the C-N stretching and C-O-C stretching of the morpholino groups. The C≡C triple bond of the alkyne would also give a characteristic, though potentially weak, absorption band in the region of 2100-2260 cm⁻¹. C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, which may show a weak band in the IR spectrum, would be expected to exhibit a strong signal in the Raman spectrum due to the change in polarizability during the vibration.

A table of expected vibrational frequencies is provided below:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2850-3000 | C-H stretch | Alkane |

| 2100-2260 | C≡C stretch | Alkyne |

| 1050-1150 | C-O-C stretch | Ether |

| 1020-1250 | C-N stretch | Amine |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Visible spectrum of 1,6-Bis(Morpholino)-2-Hexyne would provide information about the electronic transitions, particularly those involving the nitrogen lone pairs and the π-system of the alkyne. The presence of the nitrogen atoms with lone pairs adjacent to the alkyl chain might lead to n → σ* transitions in the UV region.

Emission Spectroscopy: If the molecule is fluorescent, an emission spectrum would reveal the wavelength of light emitted after excitation at a specific wavelength. This can provide insights into the nature of the excited state and the electronic structure of the molecule.

Computational and Theoretical Investigations of 1,6 Bis Morpholino 2 Hexyne

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule from first principles. For a molecule like 1,6-Bis(Morpholino)-2-Hexyne, these calculations could provide invaluable insights into its behavior and reactivity.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would be the first step in characterizing 1,6-Bis(Morpholino)-2-Hexyne. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic properties.

Potential Research Focus:

| Parameter | Description | Potential Insights for 1,6-Bis(Morpholino)-2-Hexyne |

| Molecular Orbital (MO) Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. | The HOMO-LUMO gap would indicate the molecule's kinetic stability and chemical reactivity. The locations of these orbitals would highlight the likely sites for nucleophilic and electrophilic attack. |

| Electron Density Distribution | Mapping of the electron density to identify regions of high and low electron concentration. | This would reveal the polarity of bonds and the overall charge distribution, helping to understand intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. | NBO analysis could elucidate the interactions between the morpholino groups and the hexyne backbone, including the influence of the nitrogen and oxygen atoms on the triple bond. |

| Atomic Charges | Calculation of partial charges on each atom using methods like Mulliken population analysis or Atoms in Molecules (AIM) theory. | Understanding the charge distribution is crucial for predicting electrostatic interactions and the molecule's behavior in different chemical environments. |

Conformational Analysis and Energetics

The flexibility of the hexyl chain and the morpholino rings suggests that 1,6-Bis(Morpholino)-2-Hexyne can adopt multiple conformations. A detailed conformational analysis would be essential to identify the most stable structures and understand their relative energies.

Potential Research Focus:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., C-C single bonds in the hexyl chain and C-N bonds) to map the potential energy landscape. This would identify local and global energy minima, corresponding to stable conformers, and the energy barriers between them.

Geometric Optimization: Full optimization of the geometry of various starting conformations to find the lowest energy structures.

Thermodynamic Properties: Calculation of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for each stable conformer to predict their relative populations at different temperatures.

Reaction Mechanism Elucidation and Transition State Analysis

Should 1,6-Bis(Morpholino)-2-Hexyne be involved in chemical reactions, computational methods could be used to elucidate the reaction mechanisms.

Potential Research Focus:

Transition State (TS) Searching: Locating the transition state structures for proposed reaction pathways.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state to the reactants and products to confirm the proposed mechanism.

Activation Energy Barrier Calculation: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of 1,6-Bis(Morpholino)-2-Hexyne over time.

Potential Research Focus:

Solvation Effects: Simulating the molecule in different solvents to understand how the solvent environment affects its conformation and dynamics.

Intermolecular Interactions: Studying how multiple molecules of 1,6-Bis(Morpholino)-2-Hexyne interact with each other in the condensed phase.

Flexibility and Motion: Analyzing the trajectories from MD simulations to understand the flexibility of the molecule, including the motion of the morpholino rings and the hexyne chain.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

If a series of related compounds with known reactivities were available, Quantitative Structure-Reactivity Relationship (QSRR) studies could be performed.

Potential Research Focus:

Descriptor Calculation: Calculating a variety of molecular descriptors for 1,6-Bis(Morpholino)-2-Hexyne and related molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological.

Model Building: Developing a mathematical model that correlates the calculated descriptors with experimentally observed reactivity. This model could then be used to predict the reactivity of new, untested compounds.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Potential Research Focus:

| Spectroscopic Technique | Predicted Parameters | Potential Insights |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Prediction of the IR spectrum would help in the identification and characterization of the molecule, particularly the characteristic C≡C triple bond stretch. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants. | Theoretical NMR spectra can aid in the assignment of experimental signals and provide confidence in the determined structure. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths. | Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum, providing information about the electronic excitations within the molecule. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Molecular Diversification

The future synthesis of 1,6-Bis(Morpholino)-2-Hexyne and its derivatives could focus on improving efficiency, sustainability, and molecular diversity. Current methods likely rely on classical nucleophilic substitution reactions. Novel approaches could provide access to a wider array of analogous structures with varied properties.

Greener Synthetic Routes: Exploring redox-neutral protocols using more environmentally benign reagents could enhance the sustainability of its synthesis. For instance, methods developed for morpholine (B109124) synthesis using reagents like ethylene (B1197577) sulfate (B86663) could be adapted to create derivatives from various primary amines, offering a more efficient and scalable alternative to traditional methods. acs.org

Late-Stage Functionalization: Developing methods for the selective functionalization of the morpholine rings or the hexynediyl backbone would be a significant advance. This would allow for the rapid generation of a library of analogs from a common precursor, facilitating structure-activity relationship studies.

Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction parameters, enhance safety, and allow for easier scale-up compared to batch processes.

| Proposed Synthetic Strategy | Potential Advantage | Key Reagents/Techniques | Relevant Precursor |

| Redox-Neutral Annulation | High atom economy, milder conditions | Ethylene Sulfate, tBuOK | Substituted 1,2-amino alcohols |

| C-H Activation | Direct functionalization of backbone | Transition metal catalysts (e.g., Rh, Pd) | 1,6-Bis(Morpholino)-2-Hexyne |

| Asymmetric Synthesis | Access to chiral, non-racemic analogs | Chiral catalysts or auxiliaries | Prochiral starting materials |

Investigation of Undiscovered Reactivity Patterns and Selectivities

The interplay between the electron-rich alkyne and the two tertiary amine groups could lead to unique reactivity and selectivity. A systematic investigation into its behavior in various known alkyne transformations is warranted.

Electrophilic Additions: The reaction of alkynes with electrophiles like hydrogen halides (HX) or halogens (X₂) is fundamental. libretexts.orglibretexts.org The presence of the morpholino groups could influence the regioselectivity of these additions, potentially favoring specific constitutional isomers due to electronic or steric effects. Investigating these reactions with one or two equivalents of the electrophile could yield haloalkenes or geminal dihalides with unique substitution patterns. libretexts.orglibretexts.org

Hydration and Hydroboration-Oxidation: The hydration of alkynes typically yields ketones or aldehydes via an enol intermediate. youtube.commasterorganicchemistry.com The nitrogen atoms in 1,6-Bis(Morpholino)-2-Hexyne could act as internal bases or directing groups, potentially altering the tautomerization process or the regioselectivity of water addition.

Cycloaddition Reactions: The alkyne functionality is a prime candidate for cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, to form five-membered heterocyclic rings. The electronic nature of the diamino-substituted alkyne could significantly impact the rate and regiochemistry of these transformations.

Exploration of Advanced Catalytic Cycles (non-biological)

The potential of 1,6-Bis(Morpholino)-2-Hexyne to act as either a substrate or a ligand in catalysis is a rich area for exploration.

Alkyne Metathesis: This powerful reaction involves the breaking and making of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes (e.g., Molybdenum or Tungsten). beilstein-journals.org 1,6-Bis(Morpholino)-2-Hexyne could be used as a substrate in ring-closing alkyne metathesis (RCAM) to form novel macrocycles containing two morpholine units.

Ligand Development: The two morpholine nitrogen atoms can act as a bidentate ligand, coordinating to transition metals. This could enable the development of novel catalysts where the 1,6-Bis(Morpholino)-2-Hexyne scaffold provides a specific geometry and electronic environment for a metal center, influencing the outcome of catalytic reactions.

Metal-Catalyzed Silylation: The transition metal-catalyzed bis-silylation of alkynes is a key method for producing 1,2-bis-silyl alkenes, which are valuable synthetic building blocks. nih.gov Studying the Ni(0)-catalyzed bis-silylation of 1,6-Bis(Morpholino)-2-Hexyne with unsymmetrical disilanes could provide access to functionalized alkenes with high chemo- and regioselectivity. nih.gov

| Catalytic Application | Role of the Compound | Potential Catalyst System | Expected Product Type |

| Alkyne Metathesis | Substrate | Molybdenum or Tungsten Alkylidyne | Macrocyclic Diamines |

| Homogeneous Catalysis | Bidentate Ligand | Palladium, Rhodium, Nickel | Varied (e.g., cross-coupling products) |

| Bis-silylation | Substrate | Ni(0) / Unsymmetrical Disilane | Functionalized 1,2-bis-silyl alkenes |

Integration into Multi-component Reaction Systems

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex products, maximizing atom economy. nih.govnih.gov The structure of 1,6-Bis(Morpholino)-2-Hexyne makes it an intriguing candidate for designing novel MCRs.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry. beilstein-journals.orgfu-berlin.de While 1,6-Bis(Morpholino)-2-Hexyne itself cannot act as the amine component (as it is a tertiary amine), it could be incorporated as a bifunctional building block if modified. For example, a derivative containing a primary amine or carboxylic acid could be designed to participate in these reactions, tethering the rigid alkyne scaffold into the final product.

A³ Coupling (Aldehyde-Alkyne-Amine): The A³ coupling reaction is a powerful MCR for synthesizing propargylamines. A future research direction could involve using a derivative of 1,6-Bis(Morpholino)-2-Hexyne that contains a terminal alkyne to participate in this reaction, leading to more complex polyamino structures.

Development of Advanced Materials with Tunable Properties

The rigidity of the alkyne unit and the coordinating ability of the morpholine groups suggest that 1,6-Bis(Morpholino)-2-Hexyne could serve as a monomer for advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of the morpholine nitrogens allows the molecule to act as a linker, bridging metal ions to form extended one-, two-, or three-dimensional coordination polymers. The properties of these materials (e.g., porosity, thermal stability, luminescence) could be tuned by selecting different metal ions.

Self-Assembled Monolayers (SAMs): Modifying a substrate surface with a derivative of 1,6-Bis(Morpholino)-2-Hexyne could lead to the formation of SAMs. The rigid backbone would ensure the molecules are oriented away from the surface, while the terminal functional groups could be used for further chemical modifications or to control surface properties like wettability.

Ladder Polymers: The synthesis of macromolecules from stereochemically pure bis-amino acids can create ladder-like structures with restricted conformational flexibility. pitt.edu By analogy, polymerization of 1,6-Bis(Morpholino)-2-Hexyne or its derivatives could lead to novel ladder polymers with unique shapes and material properties.

Advanced Characterization under Operando Conditions

To fully understand and optimize the future applications of 1,6-Bis(Morpholino)-2-Hexyne, it is crucial to study its reactive behavior in real-time.

Operando Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the compound's transformations during a catalytic cycle or polymerization reaction. This would provide invaluable mechanistic data, identifying transient intermediates and helping to optimize reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, model transition states, and understand the electronic structure of the molecule and its metal complexes. rsc.org These theoretical studies would complement experimental work, providing deeper insight into its undiscovered reactivity patterns and guiding the design of new experiments.

Q & A

Basic Questions

Q. What methodological considerations are critical for designing morpholino-based experiments involving 1,6-Bis(Morpholino)-2-Hexyne?

- Experimental Design : Prioritize sequence specificity and avoid regions with stable secondary structures in the target mRNA. Tools like AMOD (Analysis and MO Design) integrate multi-species sequence alignment and secondary structure prediction to optimize oligo design .

- Controls : Use a standard control morpholino (e.g., mismatch or scrambled sequence) to distinguish sequence-specific effects from non-specific toxicity. Validate efficacy via qRT-PCR or Western blot .

- Delivery : For zebrafish studies, microinject 1–5 nL of morpholino solution (0.1–1 mM) into embryos at the 1–4 cell stage .

Q. How can researchers statistically validate morpholino-induced phenotypic changes?

- Analysis : Use two-way ANOVA to assess dose- and morpholino-dependent effects, followed by Tukey’s post-hoc test for pairwise comparisons. Replicate experiments at least three times with ≥3 samples per treatment .

- Data Interpretation : Report mean ± SEM and consider significance at p ≤ 0.04. For developmental studies, correlate parameters like vessel length or junction number with phenotypic outcomes using Pearson correlation (e.g., R = 0.916 for junction number vs. connectivity) .

Advanced Questions

Q. How can computational tools improve the design of morpholino oligos targeting 1,6-Bis(Morpholino)-2-Hexyne interactions?

- AMOD : This tool evaluates genomic uniqueness, avoids homologous off-target sequences, and integrates transcriptome databases. For example, it flags sequences with ≥80% homology to unrelated genes to minimize off-target effects .

- Gene Tools Design Service : Submissions require mRNA start codon annotation and species-specific sequence validation. Outputs prioritize 25-mer oligos for maximal binding affinity and steric blocking .

Q. What strategies resolve contradictions in morpholino-induced phenotypes across experimental models?

- Dose Optimization : Titrate morpholino concentrations (e.g., 0.1–5 µM in zebrafish) to distinguish specific knockdown from toxicity. Use rescue experiments with wild-type mRNA to confirm phenotype causality .

- Model-Specific Factors : In Xenopus, curate morpholino data from Xenbase to compare outcomes with zebrafish or mammalian systems. Annotate splice variants that may evade targeting .

Q. How can researchers adapt 1,6-Bis(Morpholino)-2-Hexyne for cross-species functional studies?

- Zebrafish : Inject morpholinos into embryos under hypoxia (e.g., 5% O₂ for 24 h) to study angiogenesis. Validate via EROD assay for CYP1A activity, which correlates with PAH toxicity .

- Mammalian Systems : For rat VTA studies, combine morpholinos (e.g., α6 nAChR RNAi) with behavioral assays (e.g., nicotine-induced self-administration). Use t-tests for single comparisons and repeated-measures ANOVA for longitudinal data .

Methodological Tables

| Parameter | Zebrafish | Mammalian Models | Statistical Test |

|---|---|---|---|

| Morpholino Concentration | 0.1–1 mM (embryos) | 10–50 µM (in vitro) | Two-way ANOVA |

| Phenotypic Validation | qRT-PCR, ISV analysis | Western blot, SA assays | Pearson correlation |

| Off-Target Control | 5-base mismatch MO | Scrambled sequence | Tukey’s post-hoc |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.